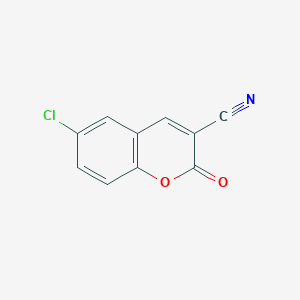
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide (NIMSB) is a small molecule that has been investigated for its potential to be used in scientific research. NIMSB has been studied for its ability to modulate a variety of biochemical and physiological processes, including the regulation of gene expression, cell signaling, and enzyme activity. NIMSB has been used in laboratory experiments to study a number of biological pathways and its potential applications in drug discovery and development.
Mechanism of Action
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to act as a modulator of gene expression, cell signaling, and enzyme activity. It is believed to interact with transcription factors, signal transduction pathways, and enzymes to regulate their activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to bind to transcription factors and signal transduction pathways, which can alter the expression of genes and the activity of enzymes.
Biochemical and Physiological Effects
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes, the activity of enzymes, and the activity of signal transduction pathways. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule that can be synthesized in a high yield, and it can be used to study a variety of biochemical and physiological processes. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is relatively stable and does not degrade easily. However, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is also limited in its use in laboratory experiments. It is not water soluble, which limits its use in cell-based assays. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is not a specific inhibitor, which can make it difficult to study the effects of individual pathways.
Future Directions
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has a number of potential future applications in scientific research. It can be used to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in drug discovery and development. It can be used to identify novel drug targets and to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Finally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in the development of novel therapeutic agents, such as anti-inflammatory, anti-oxidative, and anti-cancer drugs.
Synthesis Methods
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be synthesized using a variety of methods. The most common method involves the reaction of isoquinoline-5-sulfonyl chloride with morpholine-4-sulfonyl chloride in aqueous solution. This reaction produces N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide in a high yield. Other methods of synthesis include the use of N-chlorosuccinimide, N-chlorosulfonylmorpholine, and N-chloro-p-toluenesulfonamide.
Scientific Research Applications
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as a tool to study gene expression, cell signaling, and enzyme activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the effects of drugs on cell signaling and gene expression.
properties
IUPAC Name |
N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-19-6-2-4-16-14-21-8-7-18(16)19)15-3-1-5-17(13-15)28(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGHGRMMOBNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6422016.png)
![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)
![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)
![4-amino-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6422021.png)
![3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6422034.png)
![methyl 4-[(9H-purin-6-yl)amino]benzoate](/img/structure/B6422048.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)

![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)
![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)